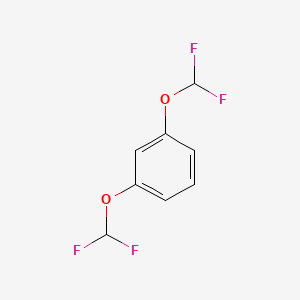

1,3-Bis(difluoromethoxy)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,3-bis(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7(10)13-5-2-1-3-6(4-5)14-8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYZOKJVGOZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537140 | |

| Record name | 1,3-Bis(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-12-0 | |

| Record name | 1,3-Bis(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22236-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1,3 Bis Difluoromethoxy Benzene

Mechanistic Investigations of Difluoromethoxy Group Introduction

The introduction of the difluoromethoxy (OCF₂H) group into organic molecules is a significant area of research, as this moiety can enhance the therapeutic efficacy of drug candidates by modifying their physicochemical properties, such as lipophilicity. nih.gov The development of methods for its introduction has led to detailed mechanistic studies to understand and optimize these transformations.

Computational methods, particularly density functional theory (DFT), have been instrumental in elucidating the mechanisms of difluoromethoxylation reactions. nih.govrsc.orgnih.gov Studies suggest that photoredox-catalyzed reactions proceed via a single electron transfer (SET) from an excited photoredox catalyst to a difluoromethoxylating reagent. nih.govrsc.org This process forms a neutral radical intermediate that subsequently releases the difluoromethoxy radical (•OCF₂H). nih.govrsc.org

Computational analyses have also been employed to understand the reactivity of strained molecules used in these syntheses. For instance, distortion/interaction analysis has revealed that the high reactivity of strained cyclooctynes, sometimes used as precursors, is mainly due to a reduction in the distortion energy required to reach the transition state. nih.gov In some cases, electron-withdrawing substituents are shown to enhance orbital interactions, leading to a more favorable reaction barrier. nih.gov These computational tools provide critical insights into reaction thermodynamics and kinetics, helping to build comprehensive reaction profiles that include starting materials, transition states, intermediates, and products. nih.gov

Experimental investigations have corroborated the findings from computational models. The most common synthetic route to 1,3-bis(difluoromethoxy)benzene involves the nucleophilic substitution of the hydroxyl groups on 1,3-dihydroxybenzene (resorcinol). This reaction is typically performed using a difluoromethylating agent in the presence of a base.

For direct C-H difluoromethoxylation of arenes, experimental studies have focused on visible-light photoredox catalysis. nih.govnih.gov These methods are valued for their operational simplicity and mild reaction conditions, proceeding at room temperature with bench-stable reagents. nih.gov Mechanistic experiments confirm that these reactions can tolerate a wide variety of functional groups. nih.gov Studies on related fluorinated compounds have used techniques like ¹H NMR titration to confirm proposed sensing mechanisms, which rely on the electronic interactions of the fluorinated groups. nih.gov Hydrolysis experiments have also been used to probe the electronic effects of the -OCF₂H group on an aromatic ring's reactivity. bham.ac.uk

A significant pathway for introducing the difluoromethoxy group involves radical intermediates. nih.govrsc.org The difluoromethyl radical (•CF₂H) and the difluoromethoxy radical (•OCF₂H) are key reactive intermediates in these processes. researchgate.net Visible light photoredox catalysis has emerged as a powerful tool for generating these radicals under mild conditions. nih.gov

In a typical mechanism for direct C-H difluoromethoxylation, a photoredox catalyst, upon excitation by visible light, initiates a single electron transfer (SET) to a redox-active difluoromethoxylating reagent. nih.govrsc.org This step generates a radical intermediate that exclusively liberates the •OCF₂H radical. nih.govrsc.org This radical then adds to an aromatic ring, forming a difluoromethoxylated cyclohexadienyl radical. nih.govrsc.org This intermediate is subsequently oxidized and deprotonated to yield the final difluoromethoxylated aromatic product. nih.govrsc.org This radical-based aromatic substitution provides a rapid method for accessing various regioisomers. nih.gov

| Step | Description | Key Species Involved | Reference |

|---|---|---|---|

| 1. Catalyst Excitation | A photoredox catalyst absorbs visible light and reaches an excited state. | Photoredox catalyst (e.g., Ru(bpy)₃²⁺) | nih.gov |

| 2. Single Electron Transfer (SET) | The excited catalyst transfers an electron to the difluoromethoxylating reagent. | Excited catalyst, Difluoromethoxylating reagent | nih.govrsc.org |

| 3. Radical Generation | The resulting intermediate fragments to release the •OCF₂H radical. | •OCF₂H radical | nih.govrsc.org |

| 4. Radical Addition | The •OCF₂H radical adds to the aromatic substrate. | Arene, Difluoromethoxylated cyclohexadienyl radical | nih.govrsc.org |

| 5. Oxidation & Deprotonation | The cyclohexadienyl radical is oxidized and loses a proton to restore aromaticity. | Final product, Oxidized catalyst | nih.govrsc.org |

Nucleophilic attack is a fundamental reaction pattern where an electron-rich nucleophile targets an electron-deficient electrophile. youtube.comyoutube.com In the context of synthesizing this compound, the primary method involves a nucleophilic substitution reaction. In this process, the hydroxyl groups of 1,3-dihydroxybenzene are deprotonated by a base, forming a nucleophilic phenoxide. This nucleophile then attacks the electrophilic carbon of a difluoromethylating agent, leading to the displacement of a leaving group and the formation of the difluoromethoxy ether linkage.

This process is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. libretexts.orgwikipedia.org The rate of an Sₙ2 reaction depends on the concentration of both the nucleophile and the electrophile. libretexts.org The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.org

Reactivity of the Benzene (B151609) Ring in this compound

The two difluoromethoxy groups significantly influence the reactivity of the benzene ring, primarily through their strong electronic effects.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The substituents already present on the ring determine its reactivity and the orientation of the incoming electrophile. uomustansiriyah.edu.iqlibretexts.org

The difluoromethoxy group (-OCF₂H) is known to be electron-withdrawing. bham.ac.uk Substituents that withdraw electron density from the aromatic ring deactivate it towards electrophilic attack, making the reaction slower than with unsubstituted benzene. libretexts.orgyoutube.com Therefore, this compound is expected to be significantly deactivated towards EAS reactions. The electron-withdrawing nature of these groups is due to the high electronegativity of the fluorine atoms. nih.gov

In terms of directing effects, substituents guide the incoming electrophile to specific positions (ortho, meta, or para). libretexts.org While the oxygen atom in the -OCF₂H group has lone pairs that can participate in resonance donation (an activating, ortho-, para-directing effect), the strong inductive withdrawal by the two fluorine atoms typically dominates. Electron-withdrawing groups generally act as meta-directors. youtube.com For this compound, the two groups are meta to each other. They would both direct an incoming electrophile to the 5-position. The 2-, 4-, and 6-positions would be highly deactivated due to the inductive effects of the adjacent -OCF₂H groups.

| Substituent Effect | Description | Impact on this compound | Reference |

|---|---|---|---|

| Reactivity | Electron-withdrawing groups decrease the ring's nucleophilicity. | Ring is deactivated; reaction is slower than benzene. | libretexts.orgyoutube.com |

| Orientation | Electron-withdrawing groups typically direct incoming electrophiles to the meta position. | Substitution is expected primarily at the C5 position. The C2, C4, and C6 positions are deactivated. | youtube.com |

Nucleophilic Aromatic Substitution with Difluoromethoxy Activation

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for modifying aromatic rings, proceeding through an addition-elimination mechanism. youtube.com This reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In this compound, the substituents are meta to each other. If a leaving group were present at the C2, C4, or C6 positions, one of the -OCF₂H groups would be ortho and the other would be para (from C4/C6) or ortho (from C2), respectively. This positioning could potentially activate the ring towards nucleophilic attack. For instance, in a hypothetical scenario with a leaving group at the C4 position, both the C1 and C3 difluoromethoxy groups would be in a meta-relationship to the reaction site, offering less stabilization compared to ortho/para substitution patterns. libretexts.org

While the dual -OCF₂H groups render the ring more electron-deficient than benzene, their activating potential for SNAr is considered moderate compared to powerful EWGs like the nitro group (-NO₂). youtube.com Consequently, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to drive SNAr reactions on derivatives of this compound. Research on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that nucleophilic substitution of a fluorine atom is possible when activated by a strong EWG like a nitro group. beilstein-journals.org

Oxidative Coupling Reactions

Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon or carbon-heteroatom bonds, often proceeding via radical or high-valent organometallic intermediates. These reactions can lead to the synthesis of complex dimeric or polymeric structures from simpler monomeric units.

While specific studies on the oxidative coupling of this compound are not prominent in the literature, the general principles of such reactions can be applied. For instance, electrochemical methods have been used to induce oxidative coupling in related bis-substituted aromatic compounds like 1,4-bis(1,4-dithiafulven-6-yl)benzene cyclophanes. rsc.org This suggests that under appropriate electrochemical conditions, this compound could potentially undergo intermolecular coupling to form biphenyl (B1667301) derivatives.

Furthermore, metal-catalyzed oxidative coupling reactions offer another potential pathway. Bismuth-catalyzed systems, for example, have been developed for the oxidative coupling of arylboronic acids with triflate salts, proceeding through a Bi(III)/Bi(V) redox cycle. acs.org A hypothetical reaction could involve the initial conversion of this compound to a corresponding boronic acid, followed by a catalyzed oxidative self-coupling to yield a substituted biphenyl. The success of such a reaction would depend on the oxidation potential of the this compound system.

The table below outlines potential oxidative coupling strategies for this compound.

| Coupling Strategy | Proposed Reactant(s) | Potential Product | General Mechanism |

| Electrochemical Coupling | This compound | 2,2',4,4'-Tetrakis(difluoromethoxy)biphenyl and isomers | Anodic oxidation to form radical cations which then dimerize. |

| Metal-Catalyzed Coupling | 1,3-Bis(difluoromethoxy)phenylboronic acid | 2,2',4,4'-Tetrakis(difluoromethoxy)biphenyl and isomers | Transmetalation followed by oxidative addition and reductive elimination. acs.org |

| Dehydrogenative Coupling | This compound | 2,2',4,4'-Tetrakis(difluoromethoxy)biphenyl and isomers | Direct C-H activation and coupling, often promoted by an oxidant like DDQ. jyu.fi |

Reactions Involving the Difluoromethoxy Moieties

The difluoromethoxy groups themselves are defining features of the molecule, possessing unique stability and the potential for strategic chemical transformations.

Derivatization of the Difluoromethoxy Group

Direct chemical modification of the highly stable difluoromethoxy group is chemically challenging due to the strength of the C-F bonds. Therefore, "derivatization" in this context more commonly refers to the synthesis of the parent molecule itself, where the difluoromethoxy groups are introduced onto a benzene precursor.

One effective method for synthesizing aromatic compounds bearing a difluoromethoxy group involves the fluorodesulfurization of thionoesters. nuph.edu.uaresearchgate.net This process converts a C=S bond into a CF₂ group. For the synthesis of this compound, a suitable precursor would be a benzene derivative with two thionoester groups at the 1 and 3 positions. This precursor can be prepared from the corresponding aryl bromide. nuph.edu.ua The reaction typically employs a fluorinating agent like diethylaminosulfur trifluoride (DAST) in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄). nuph.edu.uaresearchgate.net

Stability and Transformation of the OCF₂H Bond in Diverse Chemical Environments

A hallmark of the difluoromethoxy group is its exceptional chemical stability. This stability is largely attributed to the high bond dissociation energy of the carbon-fluorine bond. The -OCF₂H moiety is generally resistant to a wide range of chemical conditions, including strong acids, bases, and many oxidizing and reducing agents. This robustness is a key reason for its incorporation into molecules designed for demanding applications, such as pharmaceuticals and agrochemicals, where metabolic stability is crucial. beilstein-journals.orgmdpi.com

While the C-F bonds are very stable, the C-H bond within the difluoromethoxy group is activated by the adjacent fluorine atoms, making it slightly acidic. This allows the difluoromethyl group to act as a weak hydrogen bond donor. acs.org However, transformations that involve the cleavage of the C-O or C-F bonds require harsh conditions and are not commonly observed in standard synthetic protocols.

Potential for Bioisosteric Transformations

In medicinal chemistry, the concept of bioisosterism involves substituting one functional group with another that retains similar biological activity while potentially improving physicochemical or pharmacokinetic properties. princeton.edu The difluoromethoxy group (-OCF₂H) and the related difluoromethyl group (-CF₂H) are considered valuable bioisosteres for several common functional groups. mdpi.com

The -CF₂H moiety is often used as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine groups. acs.org It can act as a "lipophilic hydrogen bond donor," mimicking the hydrogen bonding capability of a hydroxyl group while increasing the molecule's lipophilicity, which can enhance membrane permeability. acs.org

The difluoromethoxy group (-OCF₂H) can be viewed as a bioisosteric replacement for a methoxy (B1213986) group (-OCH₃). While both are ether linkages, the electronic properties are significantly different. The -OCF₂H group is electron-withdrawing, whereas the methoxy group is electron-donating. This substitution can dramatically alter a molecule's interaction with biological targets. Furthermore, the conformation of the difluoromethoxy group differs from that of anisole; it tends to project orthogonally to the aromatic ring plane, which can influence binding to a receptor. nih.gov This strategic replacement can lead to drug candidates with improved metabolic stability, enhanced potency, and better absorption, distribution, metabolism, and excretion (ADME) profiles. princeton.edu

The table below compares the properties of the difluoromethoxy group with its common bioisosteres.

| Functional Group | Electronic Effect | Hydrogen Bonding | Lipophilicity | Common Bioisosteric Replacement For |

| -OCF₂H | Electron-withdrawing | Weak H-bond donor | High | Methoxy (-OCH₃), Hydroxyl (-OH) |

| -OCH₃ | Electron-donating | H-bond acceptor | Moderate | - |

| -OH | Electron-donating (resonance), Electron-withdrawing (induction) | Strong H-bond donor/acceptor | Low | Difluoromethyl (-CF₂H) |

| -SH | Weakly acidic | Weak H-bond donor | Moderate | Difluoromethyl (-CF₂H) |

Applications of 1,3 Bis Difluoromethoxy Benzene in Advanced Chemical Synthesis

Role as a Building Block in Organic Synthesis

1,3-Bis(difluoromethoxy)benzene serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules. The presence of two difluoromethoxy groups on the benzene (B151609) ring imparts unique electronic properties and can influence the reactivity and biological activity of the resulting compounds.

Synthesis of Complex Molecular Architectures

The difluoromethoxy-substituted benzene ring of this compound can be a core component in the design of intricate molecular structures. For instance, it can be incorporated into larger systems, such as molecular gyroscopes, where the substituted phenylene acts as a rotator. ucla.edu The synthesis of these complex structures often involves cross-coupling reactions, like the Sonogashira coupling, to attach other molecular fragments to the central benzene ring. ucla.edu

Precursor for Heterocyclic Compounds

This compound and its derivatives are instrumental in the synthesis of various heterocyclic compounds. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Table 1: General Methods for Benzimidazole Synthesis

| Method | Reactants | Catalyst/Conditions | Reference |

| Condensation | o-Phenylenediamine and Carboxylic Acid/Aldehyde | Heat, Acid | nih.govslideshare.net |

| Metal-Catalyzed | 2-Haloanilines, Aldehydes, Nitrogen Source | Copper or Nickel Catalyst | organic-chemistry.org |

| Microwave-Assisted | o-Phenylenediamine and Aromatic Aldehyde | Acetic Acid, Microwave | nih.gov |

This table presents generalized synthetic routes to benzimidazoles; specific applications with this compound derivatives would depend on the functional groups present.

Pyrazole and isoxazole (B147169) are five-membered heterocyclic rings containing two adjacent nitrogen atoms and a nitrogen and an oxygen atom, respectively. The synthesis of these derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or hydroxylamine. arabjchem.orgosti.gov Another approach involves a [3+2] cycloaddition reaction of nitrile oxides with alkynes. arkat-usa.org Derivatives of this compound containing appropriate functional groups could be utilized in these synthetic pathways to introduce the difluoromethoxy-substituted phenyl moiety into the final heterocyclic structure.

Table 2: Synthetic Approaches to Pyrazole and Isoxazole Derivatives

| Heterocycle | Key Reaction | Reactants | Reference |

| Pyrazole | Cyclocondensation | 1,3-Dicarbonyl compound, Hydrazine derivative | arabjchem.orgsemanticscholar.org |

| Isoxazole | Cyclocondensation | 1,3-Dicarbonyl compound, Hydroxylamine | arabjchem.org |

| Isoxazole | [3+2] Cycloaddition | Nitrile oxide, Alkyne | arkat-usa.org |

This table outlines common synthetic methods for pyrazoles and isoxazoles. The incorporation of the this compound unit would require its functionalization to participate in these reactions.

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.netresearchgate.net These compounds are versatile intermediates and have been synthesized using various methods, including conventional heating and more environmentally friendly approaches like microwave irradiation and sonication. researchgate.netresearchgate.net A derivative of this compound bearing an amino or aldehyde group could be a key starting material for the synthesis of Schiff bases incorporating the difluoromethoxy-substituted phenyl ring. nih.govnih.gov

Table 3: Methods for Schiff Base Synthesis

| Method | Reactants | Conditions | Yield | Reference |

| Conventional Heating | Amine and Aldehyde/Ketone | Reflux in a suitable solvent | Varies | researchgate.net |

| Microwave Irradiation | Amine and Aldehyde | Solvent-free or with a wetting reagent | Up to 90% | researchgate.net |

| Sonication | Amine and Aldehyde | Ultrasonic irradiation | High | researchgate.net |

This table summarizes general methods for Schiff base synthesis. The specific yield and conditions for a reaction involving a derivative of this compound would need to be experimentally determined.

Incorporation into Polymeric Materials

The structural features of this compound make it a candidate for incorporation into polymers. The introduction of fluorine atoms can enhance properties such as thermal stability and solvent resistance. While direct polymerization of this compound is not commonly reported, its derivatives can be used as monomers in polymerization reactions. For example, dianhydride derivatives of similar ether-linked aromatic compounds have been used to synthesize semicrystalline polyimides with high thermal stability and good mechanical properties. mdpi.com These polyimides are often prepared through a one-step polycondensation reaction in a high-boiling solvent like m-cresol. mdpi.com Similarly, phthalonitrile (B49051) resins, which are high-performance thermosetting polymers, can be formulated with diluents containing bis-benzonitrile structures. google.com

Application in Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules is a well-established and powerful tactic in modern drug discovery. The compound this compound, featuring two difluoromethoxy (-OCF₂H) groups on a central benzene ring, serves as a valuable building block in this context. Its unique physicochemical properties are leveraged to enhance the biological and pharmacological profiles of potential drug candidates.

The introduction of the this compound scaffold or its constituent difluoromethoxy groups into bioactive molecules is a key strategy for optimizing their journey through and effect on the body. These modifications can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for therapeutic success.

Metabolic stability refers to a molecule's resistance to being broken down by the body's metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. numberanalytics.comnih.gov High metabolic stability is a desirable characteristic for a drug, as it can lead to a longer half-life, sustained therapeutic effects, and potentially a reduced dosing frequency for better patient compliance. numberanalytics.com

The difluoromethoxy group is a key contributor to enhanced metabolic stability for several reasons:

Strong Carbon-Fluorine Bond : The C-F bond is exceptionally strong and not easily cleaved by metabolic enzymes, which often target more labile C-H or C-O bonds for oxidation.

Bioisosterism : The -OCF₂H group can act as a metabolically stable bioisostere for other functional groups like alcohols, thiols, or amines, which are common sites of metabolic attack. nih.gov

Steric Shielding : The fluorine atoms can shield adjacent, more metabolically vulnerable sites on the molecule from enzymatic access. Studies have shown that multiple fluorine substitutions can significantly slow down or even inhibit metabolic processes in a more pronounced way than even chloro-substitutions. nih.gov

Table 1: Influence of the Difluoromethoxy Group on Drug Properties

| Property | Effect of -OCF₂H Group | Mechanism/Reason | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | Resistant to enzymatic degradation (e.g., by CYP450) due to strong C-F bond. Acts as a stable bioisostere. | numberanalytics.comnih.gov |

| Cellular Permeability | Modulated/Improved | Increases lipophilicity, facilitating passage through lipid bilayer membranes. | nih.gov |

| Binding Affinity | Enhanced | The -OCF₂H group can act as a hydrogen bond donor, forming specific interactions with target proteins. | |

| Enzyme Inhibition | Potentiated | Electron-withdrawing nature and ability to form stable transition-state analogs. | nih.gov |

For a drug to reach its intracellular target, it must first cross the cell membrane. nih.gov The ability of a molecule to do so is governed by factors such as its size, charge, and lipophilicity (its ability to dissolve in fats and lipids). The incorporation of difluoromethoxy groups can favorably modulate these properties.

The -OCF₂H groups enhance a molecule's lipophilicity, which generally improves its ability to permeate the lipid bilayers of cell membranes. nih.gov This improved permeability facilitates better bioavailability and distribution of the drug to its site of action. nih.gov Furthermore, studies on fluorinated aromatic polymers have shown that aromatic fluorine groups can lead to an increase in the spacing between molecular chains, a factor that can influence the diffusion and transport properties of materials. acs.org

A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups can be built to create a library of new compounds. The 1,3-disubstituted benzene ring is a common and effective scaffold for pre-organizing binding elements in a specific spatial orientation. beilstein-journals.org

When this benzene ring is decorated with two difluoromethoxy groups, as in this compound, it becomes an advanced scaffold for several reasons:

Pre-organized Geometry : The benzene ring rigidly holds the two -OCF₂H groups in a meta-position, providing a defined three-dimensional structure for interacting with biological targets.

Active Functional Groups : The difluoromethoxy groups are not merely passive substituents. Their ability to engage in interactions, such as acting as hydrogen bond donors, directly influences the molecule's binding affinity and reactivity with its target.

Proven Bioactivity : Research has demonstrated that difluoromethoxy-substituted compounds can serve as effective bioactive scaffolds. For instance, a study exploring the structure-activity relationship of such compounds found they exhibited significant cytotoxic activity against certain cancer cell lines, indicating their potential as a basis for developing new anticancer agents.

The unique electronic properties conferred by the difluoromethoxy groups allow for the design of molecules that can selectively interact with and modulate specific biological pathways. The strategic placement of these groups on a scaffold can enhance binding affinity for a particular protein target, leading to a more potent and selective therapeutic effect.

For example, many approved drugs and investigational agents are based on heterocyclic scaffolds like benzothiazole. mdpi.com The therapeutic action of these molecules often involves the inhibition of key enzymes in signaling pathways, such as EGFR, VEGFR, and PI3K. mdpi.com The introduction of fluorinated groups, such as the trifluoromethoxy group in the neuroprotective drug Riluzole, is a known strategy to enhance properties like CNS penetration due to increased lipophilicity. mdpi.com Similarly, the difluoromethoxy groups on the this compound scaffold can be used to fine-tune the electronic and steric profile of a molecule to optimize its interaction with a specific pathway target.

The use of fluorinated functionalities is a cornerstone of modern enzyme inhibitor design. nih.govresearchgate.net An irreversible inhibitor inactivates an enzyme by bonding covalently to its active site, while a reversible inhibitor binds non-covalently. libretexts.org Fluorinated groups can contribute to both types of inhibition.

The this compound moiety and the -OCF₂H group itself are valuable in this context:

Transition-State Analogs : Appropriately tailored fluorinated functionalities can form stabilized "transition state analogue" complexes with target enzymes, effectively blocking their catalytic activity. nih.govresearchgate.net

Modulation of Acidity and Reactivity : The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which can be crucial for the mechanism of inhibition. For example, in the development of steroid sulfatase inhibitors, the introduction of an electron-withdrawing 2-difluoromethoxy group onto an estratriene sulfamate (B1201201) scaffold was studied for its effect on the molecule's stability and inhibitory activity. nih.gov

Direct Inhibition : Preliminary research suggests that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Further studies have demonstrated the power of fluorinated benzene rings in creating potent and selective enzyme inhibitors. For example, a series of 2,3,5,6-tetrafluorobenzenesulfonamides were synthesized and found to be low nanomolar to subnanomolar inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII. nih.gov

Table 2: Chemical Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| 2-difluoromethylestrone sulfamate |

| 2-methoxyestradiol-3,17-O,O-bissulfamate (STX140) |

| Riluzole |

| 2,3,5,6-tetrafluorobenzenesulfonamide |

Targeting Specific Biological Pathways

Receptor Binding Interactions

The difluoromethoxy group is a key structural motif in medicinal chemistry, often used as a bioisostere for the more common methoxy (B1213986) group. Its distinct electronic properties and ability to act as a hydrogen bond donor can significantly influence how a molecule binds to a biological target. nih.gov The introduction of a difluoromethoxy group in place of a methoxy group has been shown to modulate receptor binding affinity, in some cases leading to more potent compounds.

One clear example is in the development of antagonists for the Corticotropin-Releasing Factor-1 (CRF1) receptor, a target for treating anxiety, depression, and stress-related disorders. In a series of N3-phenylpyrazinone-based CRF1 antagonists, the replacement of a methoxy group with a difluoromethoxy group resulted in a slight enhancement of binding affinity. acs.org This suggests that the difluoromethoxy group contributes favorably to the interactions within the receptor's binding pocket. Specifically, the compound with the difluoromethoxy group exhibited an IC₅₀ of 1.0 nM, a marginal improvement over the 1.1 nM IC₅₀ of its methoxy counterpart. acs.org

Table 1: Comparison of Receptor Binding Affinities for Methoxy vs. Difluoromethoxy Analogues

| Target Receptor | Compound Series | R Group | Binding Affinity (IC50) | Reference |

|---|---|---|---|---|

| CRF1 | N3-Phenylpyrazinones | -OCH3 (methoxy) | 1.1 nM | acs.org |

| -OCHF2 (difluoromethoxy) | 1.0 nM |

Use in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. The this compound moiety, and more broadly the difluoromethoxyphenyl group, serves as a valuable tool in these investigations to probe the effects of lipophilicity, electronic properties, and hydrogen bonding potential.

Research into PDE4 inhibitors provides a clear case study. In one series of phenyl alkyl ketones, compounds with a 4-difluoromethoxy substituent were found to be 2 to 14 times more potent than the corresponding 4-methoxy substituted compounds. nih.govacs.org This significant increase in potency underscores the positive contribution of the difluoromethoxy group to the molecule's activity, likely by optimizing interactions with the enzyme's active site.

Furthermore, SAR studies on CRF1 receptor antagonists systematically compared the effects of different fluorine-containing substituents. While an analogue with a trifluoromethoxy (-OCF₃) group was less potent than the methoxy version, the difluoromethoxy (-OCHF₂) analogue showed slightly improved potency. acs.org This demonstrates the nuanced effects of fluorine substitution: the difluoromethoxy group, which can act as a hydrogen bond donor, offered a slight advantage in binding affinity over the trifluoromethoxy group, which cannot. These studies allow medicinal chemists to fine-tune the properties of a lead compound to achieve greater efficacy.

Table 2: SAR Study of Fluorinated Groups in CRF1 Receptor Antagonists

| Compound Series | Substituent at R4 | Relative Potency | Reference |

|---|---|---|---|

| N3-Phenylpyrazinones | -OCH3 (methoxy) | Baseline | acs.org |

| -OCF3 (trifluoromethoxy) | Less Potent | ||

| -OCHF2 (difluoromethoxy) | Slightly Improved Potency |

Applications in Agrochemical and Materials Science

Beyond medicinal chemistry, the structural motifs found in this compound are relevant to the development of advanced agrochemicals and functional materials.

Development of New Herbicides and Insecticides

The introduction of fluorine-containing groups is a well-established strategy in the design of modern agrochemicals to enhance efficacy, metabolic stability, and selectivity. nih.govscispace.com Functional groups such as aromatic fluorine (Ar-F), trifluoromethyl (-CF₃), and difluoromethoxy (-OCHF₂) can profoundly alter a molecule's physicochemical properties, affecting its uptake, transport, and interaction with the target enzyme or receptor in the pest or weed. researchgate.net Approximately 22% of all fluorine-containing agrochemicals feature an aromatic trifluoromethyl group, highlighting the importance of such moieties. scispace.com

While the difluoromethoxy group is a recognized component in bioactive molecules, specific examples of commercial or late-stage development herbicides and insecticides synthesized directly from this compound are not prominently featured in the reviewed literature. However, its role as a building block is plausible, as simpler fluorinated benzenes are used as intermediates in the synthesis of pesticides. researchgate.net The unique properties of the difluoromethoxy groups could be leveraged to create new active ingredients with novel modes of action or improved environmental profiles.

Role in Specialty Chemicals and Functional Materials

The this compound structure is a type of fluorinated aromatic compound, a class of molecules explored for use in specialty chemicals and functional materials. The presence of fluorine atoms can bestow properties like enhanced thermal stability, chemical resistance, and specific electronic characteristics. nih.gov

Derivatives of this compound could be valuable as monomers or intermediates for synthesizing fluorinated polymers with unique properties. In the field of materials science, fluorinated aromatic compounds are investigated for applications in organic electronics. For instance, related structures like distyrylbenzenes are used in the design of organic light-emitting diodes (OLEDs) and other photoactive materials. The strong electron-withdrawing nature of the difluoromethoxy groups can be used to tune the electronic energy levels of organic semiconductors, potentially improving charge transport and device efficiency. nih.gov Although specific performance data for materials directly incorporating the this compound unit were not identified in the search results, its structure is well-suited for exploration in these advanced applications.

Spectroscopic and Computational Characterization of 1,3 Bis Difluoromethoxy Benzene

Advanced Spectroscopic Analysis

Advanced spectroscopic methods are crucial for the unambiguous identification and detailed structural analysis of 1,3-Bis(difluoromethoxy)benzene. These techniques probe the nuclear and electronic environments within the molecule, offering insights into its connectivity, conformation, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, providing detailed information about its atomic arrangement. While specific experimental data for this compound is not widely available in public databases, analysis of related compounds and general principles of NMR allow for a thorough characterization. For comparison, the related compound 1,3-bis(bromomethyl)benzene (B165771) in CDCl₃ shows proton signals at δ 4.48 (s, 4H, PhCH ₂Br), 7.33 (m, 3H, PhH ), and 7.43 (m, 1H, PhH ). Its ¹³C NMR spectrum displays peaks at δ 33.0 (PhC H₂Br), 129.1 (C H-4,6), 129.3 (C H-5), 129.6 (C H-2), and 138.4 (C -1,3) rsc.org.

The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are indicative of the electronic environment of the nuclei.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the proton of the difluoromethoxy group. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other and with the fluorine atoms of the -OCF₂H group. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the benzene (B151609) ring and the carbon of the difluoromethoxy group. The carbon atoms attached to the oxygen will be shifted downfield. The carbon of the -OCF₂H group will appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the fluorine atoms, which will be split into a doublet by the proton of the difluoromethoxy group. The chemical shift will be in the characteristic region for difluoromethoxy groups. For comparison, the ¹⁹F NMR spectrum of the related compound 1,3-bis(trifluoromethyl)benzene (B1330116) shows a signal at -63.72 ppm (relative to CFCl₃) rsc.org.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.0 - 7.5 | multiplet | Aromatic protons |

| ¹H | ~6.5 | triplet | -OCH F₂ |

| ¹³C | ~150 - 160 | singlet | C -O |

| ¹³C | ~110 - 130 | multiplet | Aromatic C H |

| ¹³C | ~115 (triplet) | triplet | -OC F₂ |

| ¹⁹F | ~ -80 to -90 | doublet | -OCF ₂H |

Note: The predicted values are based on general principles and comparison with similar compounds. Actual experimental values may vary.

The magnitude of the coupling constants (J-values) in NMR spectra provides valuable information about the dihedral angles between coupled nuclei, which in turn helps in determining the preferred conformation of the molecule.

The coupling between the proton and fluorine atoms in the difluoromethoxy group (²JHF) is typically in the range of 50-60 Hz. The long-range coupling between the fluorine atoms and the aromatic protons (⁴JHF and ⁵JHF) can also be observed and can provide insights into the orientation of the difluoromethoxy groups with respect to the benzene ring. The relative magnitudes of these coupling constants can help in determining whether the -OCF₂H groups are planar with the benzene ring or adopt a different conformation. The free rotation around the C-O bonds allows for various conformations, and the observed NMR spectrum is an average of these conformations.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification of Byproducts

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (210.13 g/mol ).

The fragmentation of aryl ethers typically involves cleavage of the C-O bond. For this compound, the loss of a difluoromethoxy radical (•OCF₂H) or a difluorocarbene (:CF₂) are plausible fragmentation pathways. The presence of the stable benzene ring often leads to a prominent molecular ion peak.

Predicted Mass Spectrometry Data for this compound capot.com

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 211.03768 |

| [M+Na]⁺ | 233.01962 |

| [M-H]⁻ | 209.02312 |

| [M]⁺ | 210.02985 |

Note: These values are predicted and serve as a guide for the interpretation of an experimental mass spectrum.

Mass spectrometry is also instrumental in identifying byproducts from the synthesis of this compound. For instance, incompletely reacted starting materials or side products from alternative reaction pathways can be detected and identified based on their unique mass-to-charge ratios and fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-O, and C-F bonds.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | ~3000 - 3100 |

| Aliphatic C-H stretch (-OCHF₂) | ~2900 - 3000 |

| Aromatic C=C stretch | ~1450 - 1600 |

| C-O-C stretch (aryl ether) | ~1200 - 1250 |

| C-F stretch | ~1000 - 1100 |

The presence of strong absorption bands in the 1000-1250 cm⁻¹ region would be a strong indicator of the C-O and C-F bonds of the difluoromethoxy groups, thus confirming the structure of the compound. ChemicalBook provides access to the FT-IR spectrum of this compound chemicalbook.com.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzene and its derivatives exhibit characteristic absorption bands in the UV region. The benzene ring has characteristic absorptions around 254 nm (B-band) and 204 nm (E-band).

The substitution of two difluoromethoxy groups on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. A study on a related compound, 1,3-bis[(3-(2-pyridyl) pyrazol-1-ylmethyl)] benzene, showed two absorption maxima at 250 and 280 nm researchgate.net. While this molecule is more complex, it suggests that 1,3-disubstituted benzenes can have distinct absorption bands in this region. The UV-Vis spectrum of this compound would be useful for quantitative analysis and for studying its electronic properties.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool in modern chemical research, enabling the study of molecular structures, properties, and reaction dynamics through computer simulations. rsc.org These methods can predict and rationalize experimental findings and provide insights into phenomena that are difficult to observe in a laboratory. For this compound, molecular modeling would offer a window into its behavior at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are central to understanding the intrinsic properties of a molecule. researchgate.netnih.gov

Before properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule—its equilibrium geometry—must be determined. Geometric optimization is the process of finding this lowest-energy structure.

Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of this compound would be optimized. nih.gov This process would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the orientation of the two difluoromethoxy (-OCF₂H) groups relative to the benzene ring and to each other.

Once optimized, the electronic structure can be analyzed. This includes mapping the electron density distribution to understand how electrons are shared between atoms. A molecular electrostatic potential (MEP) map could also be generated, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net As shown in the table below, these maps use a color scale to indicate charge distribution, which is crucial for predicting intermolecular interactions.

| Color | Electrostatic Potential | Implication for Reactivity |

| Red | Most Negative | Region is rich in electrons; attractive to electrophiles. |

| Blue | Most Positive | Region is electron-poor; attractive to nucleophiles. |

| Green | Neutral | Region of intermediate potential. |

This interactive table describes the general principles of Molecular Electrostatic Potential (MEP) maps, which would be applied to analyze the electronic structure of this compound.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution, indicating which atoms are most involved in electron donation and acceptance.

| Orbital | Description | Role in Chemical Reactions |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |

This table outlines the key concepts of Frontier Molecular Orbital (FMO) theory. A specific study on this compound would populate this with calculated energy values (in eV).

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational flexibility and dynamic behavior of this compound in various environments (e.g., in a solvent or interacting with other molecules). nih.govrug.nl

An MD simulation would involve placing the molecule in a simulation box, often with solvent molecules, and solving Newton's equations of motion for the system. This would reveal how the difluoromethoxy groups rotate, how the benzene ring flexes, and how the molecule interacts with its surroundings through intermolecular forces. nih.gov Such simulations are invaluable for understanding how the molecule behaves in a realistic chemical or biological context.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical methods, particularly DFT, are extensively used to explore the mechanisms of chemical reactions. nih.govnih.gov If this compound were to participate in a reaction, such as an electrophilic aromatic substitution, computational chemists could model the entire reaction pathway.

This involves locating the transition state structures—the high-energy intermediates between reactants and products. By calculating the activation energies (the energy barriers that must be overcome for the reaction to proceed), researchers can predict reaction rates and determine the most likely mechanism among several possibilities. nih.gov This provides a level of detail that is often inaccessible through experimental means alone.

Predictive Modeling of Reactivity and Selectivity

By combining the insights from DFT, FMO analysis, and mechanistic calculations, a predictive model for the reactivity of this compound can be constructed. The difluoromethoxy groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to them.

Computational models can quantify these effects. By calculating local reactivity descriptors (such as Fukui functions or local softness), one can predict which specific carbon atoms on the benzene ring are most susceptible to attack. researchgate.netnih.gov This allows for precise predictions of regioselectivity in chemical reactions, guiding synthetic chemists in their efforts to create new, more complex molecules from this starting material.

Environmental and Toxicological Considerations of Fluorinated Aromatics in Research

Environmental Fate and Persistence of Fluorinated Organic Compounds

Fluorinated organic compounds, particularly those containing multiple fluorine atoms, are known for their stability and resistance to degradation. nih.govnumberanalytics.com This persistence is largely due to the strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. numberanalytics.com

The degradation of fluorinated aromatic compounds in the environment can occur through various biotic and abiotic processes, although often at slow rates. numberanalytics.com The difluoromethoxy group (-OCF2H) present in 1,3-Bis(difluoromethoxy)benzene is generally more stable than a methoxy (B1213986) group due to the electron-withdrawing nature of the fluorine atoms. However, the carbon-hydrogen bond in the difluoromethoxy group could be susceptible to enzymatic attack.

Microbial degradation is a key pathway for the breakdown of many organic pollutants. numberanalytics.com For some fluorinated aromatics, microorganisms have been shown to cleave the aromatic ring or modify substituents. nih.gov For instance, Pseudomonas putida F1 has been observed to degrade 2,2-difluoro-1,3-benzodioxole, a compound containing a difluoromethylene group, through oxidation of the aromatic ring, leading to defluorination. nih.gov It is plausible that similar enzymatic pathways could initiate the degradation of this compound, potentially forming fluorinated and non-fluorinated phenolic metabolites.

The metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites, such as fluoride (B91410) ions or fluoroacetate. nih.gov The release of fluoride from the metabolic breakdown of fluorinated drugs is a known concern. nih.gov

Persistent organic pollutants (POPs) can be transported over long distances in the atmosphere and through aquatic environments, leading to contamination in remote regions far from their original sources. nih.govpops.int The potential for long-range transport is influenced by a compound's volatility, persistence, and partitioning behavior between air, water, and soil. ru.nlosti.gov

Fluorinated compounds, due to their persistence, can have a significant long-range transport potential. researchgate.net For example, some per- and polyfluoroalkyl substances (PFAS) are known to be globally distributed. pops.int While specific models for this compound are not available, its properties as a semi-volatile organic compound suggest it could be subject to atmospheric transport. Halomethoxybenzenes, which share structural similarities, have been shown to undergo continental-scale atmospheric transport. nih.gov

Table 1: Factors Influencing Long-Range Transport Potential

| Property | Influence on Long-Range Transport | Relevance to Fluorinated Aromatics |

|---|---|---|

| Persistence | Higher persistence allows for longer travel times in the environment. | Many fluorinated aromatics are highly persistent due to the strong C-F bond. numberanalytics.com |

| Volatility | Higher volatility facilitates entry into the atmosphere for transport. | Semi-volatile nature of many fluorinated aromatics allows for atmospheric transport. |

| Water Solubility | Higher water solubility can lead to transport via ocean currents. | Some fluorinated compounds are water-soluble and can be transported in aquatic systems. pops.int |

Bioaccumulation refers to the process by which chemicals build up in an organism at a concentration higher than that in the surrounding environment. This is a significant concern for persistent and lipophilic (fat-soluble) compounds, as they can be transferred up the food chain, a process known as biomagnification. researchgate.net

The bioaccumulation potential of fluorinated compounds is variable and depends on their specific structure. researchgate.net Some fluorinated compounds have been shown to be toxic to various organisms and can accumulate in food chains. numberanalytics.com For instance, certain flame retardants, which can be halogenated aromatic compounds, have a high bioaccumulation potential in both vertebrates and invertebrates. bibliotekanauki.pl While there is no specific data on the bioaccumulation of this compound, its aromatic nature suggests a degree of lipophilicity which could lead to some level of bioaccumulation. However, the presence of the ether linkages may influence its partitioning behavior compared to more conventional perfluorinated compounds.

Ecotoxicological and Human Health Implications in a Research Context

The ecotoxicological and human health implications of fluorinated aromatic compounds are of growing interest, particularly as new compounds are synthesized for various research and industrial purposes. nih.govacs.org

As previously mentioned, the metabolism of fluorinated compounds can produce metabolites that are more toxic than the parent compound. nih.gov The liberation of fluoride ions through metabolic processes can lead to toxic effects. nih.gov Another significant concern is the potential formation of fluoroacetate, a highly toxic metabolite that can disrupt cellular energy production. nih.gov While the specific metabolic pathways of this compound are not known, the potential for the formation of such toxic metabolites during its breakdown warrants careful handling and disposal in a research setting.

The toxicity of benzene (B151609) and its metabolites are well-documented, causing a range of adverse health effects including hematotoxicity and carcinogenicity. nih.govnih.govwho.intcolorado.govnih.govepa.govnih.gov While this compound is a substituted benzene derivative, the presence and nature of the substituents will significantly alter its toxicological profile compared to benzene. However, the underlying aromatic ring is a common feature.

The increasing use of organofluorine compounds in various sectors, including pharmaceuticals and agrochemicals, has led to a greater release of these substances into the environment. nih.govacs.org The persistence of many of these compounds means that they can accumulate, leading to long-term and widespread environmental contamination. nih.govnumberanalytics.com This has prompted a push towards more sustainable practices in organofluorine chemistry, including the development of new fluorinating agents with reduced environmental impact and more efficient synthesis methods to minimize waste.

The widespread presence of some fluorinated compounds in the environment and their potential for adverse effects on ecosystems and human health highlight the importance of conducting thorough environmental risk assessments for new fluorinated molecules developed in research. researchgate.net This includes understanding their persistence, bioaccumulation potential, and toxicity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-bis(trifluoromethyl)benzene (B1330116) |

| 2,2-difluoro-1,3-benzodioxole |

| Benzene |

| Fluoroacetate |

| Halomethoxybenzenes |

| Per- and polyfluoroalkyl substances (PFAS) |

| Phenol (B47542) |

Responsible Research and Development Practices

The advancement of chemical sciences, particularly in the realm of fluorinated compounds, necessitates a strong commitment to responsible research and development. This commitment extends beyond the immediate utility of a synthesized molecule to encompass its entire lifecycle, from the environmental impact of its synthesis to its ultimate fate and potential toxicological effects. For fluorinated aromatic compounds such as this compound, these considerations are paramount, guiding researchers toward more sustainable and safer chemical design.

Minimizing Environmental Footprint in Synthesis

The synthesis of fluorinated aromatic compounds, including this compound, traditionally involves reagents and conditions that can have a significant environmental impact. The principles of green chemistry offer a framework for mitigating these effects by focusing on areas such as waste prevention, the use of less hazardous chemical syntheses, and designing for energy efficiency.

Key Strategies for Greener Synthesis:

Alternative Reagents: The choice of fluorinating agents and other reactants is critical. Researchers are increasingly exploring alternatives to hazardous reagents. For instance, in the synthesis of some fluorinated compounds, there is a move away from highly toxic and difficult-to-handle gases to safer, solid reagents.

Catalysis: The use of catalytic processes is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and generate less waste compared to stoichiometric reactions. For instance, palladium-catalyzed cross-coupling reactions are widely used in the synthesis of complex organic molecules and efforts are ongoing to develop more sustainable catalytic systems.

Solvent Selection: Many organic reactions are conducted in volatile and often toxic solvents. The development of reactions that can be performed in water or other environmentally benign solvents is a key area of research.

Waste Reduction and Circular Economy: The concept of a "circular fluorine economy" is emerging, which aims to recycle and reuse fluorine from chemical waste. This approach not only reduces the environmental burden of waste but also preserves finite resources like fluorspar, the primary source of fluorine.

Research Findings on Greener Synthesis of Fluorinated Compounds:

Recent studies have highlighted novel approaches to reduce the environmental impact of synthesizing fluorinated compounds. For example, research into the synthesis of sulfonyl fluorides has demonstrated a green process that uses safer reagents and produces only non-toxic salts as by-products, minimizing environmental impact. While not directly involving this compound, these advancements showcase the potential for developing more environmentally friendly synthetic routes for a wide range of fluorinated aromatics.

The following table outlines some common reagents used in the synthesis of aromatic compounds and their potential environmental hazards, which researchers aim to mitigate through greener alternatives.

| Reagent/Solvent Category | Examples | Potential Environmental/Health Hazards |

| Organometallic Reagents | n-Butyllithium | Highly flammable, corrosive, and can be dangerous if not handled properly. |

| Halogenated Solvents | Dichloromethane, Chloroform | Volatile organic compounds (VOCs), potential carcinogens, and can contribute to air pollution. |

| Strong Acids/Bases | Sulfuric Acid, Sodium Hydroxide (B78521) | Corrosive, can cause severe burns, and require careful neutralization before disposal. |

| Heavy Metal Catalysts | Palladium, Nickel | Can be toxic and require efficient recovery and recycling to prevent environmental contamination. |

Consideration of Alternatives in Molecular Design

Bioisosterism in Drug Design:

However, the introduction of fluorine must be carefully evaluated. While it can block metabolic pathways that lead to the deactivation of a drug, it can also in some cases lead to the formation of toxic metabolites. Therefore, a deep understanding of the potential metabolic fate of a fluorinated compound is crucial during the design phase.

Designing for Degradation:

Another important consideration in molecular design is "designing for degradation." This involves creating molecules that will break down into harmless substances in the environment after their intended use. For persistent organic pollutants, which can include some highly fluorinated compounds, this is a particularly important goal. While the strong carbon-fluorine bond imparts stability, which is often a desired property, it can also lead to persistence in the environment. Researchers are exploring ways to design molecules that retain their stability during their functional lifetime but can be triggered to degrade under specific environmental conditions.

Alternatives to Fluorinated Aromatics:

In some applications, it may be possible to replace a fluorinated aromatic compound with a non-fluorinated alternative or a molecule with a different substitution pattern that achieves the same functional goal with a better safety profile. This requires a thorough understanding of the structure-activity and structure-toxicity relationships of the compounds .

The following table provides a comparative analysis of this compound with some related compounds, illustrating how small structural changes can affect their potential applications and properties.

| Compound Name | Molecular Formula | Key Structural Difference from this compound | Potential Application Area |

| This compound | C₈H₆F₄O₂ | - | Building block in organic synthesis. |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | Replacement of -OCF₂H with -OCH₃ | Used in the synthesis of other organic compounds. |

| 1,3-Difluorobenzene | C₆H₄F₂ | Replacement of -OCF₂H with -F | Industrial solvent and synthetic intermediate. |

| 1-Bromo-3-(difluoromethoxy)benzene | C₇H₅BrF₂O | One -OCF₂H group is replaced by a bromine atom. | Intermediate in the synthesis of agrochemicals and pharmaceuticals. |

By integrating these principles of responsible research and development, the scientific community can continue to harness the unique properties of fluorinated aromatic compounds like this compound while minimizing their potential risks to human health and the environment.

Conclusion and Future Research Perspectives

Summary of Key Research Advancements on 1,3-Bis(difluoromethoxy)benzene

This compound is a fluorinated aromatic compound characterized by two difluoromethoxy (-OCF₂H) groups attached to a benzene (B151609) ring. Research has established it as a valuable intermediate in organic synthesis. Its primary role is as a building block for constructing more complex fluorinated molecules and specialty polymers. The presence of the difluoromethoxy groups imparts unique properties, such as enhanced thermal stability and increased lipophilicity compared to its non-fluorinated counterparts.

The synthesis of this compound is most commonly achieved through the reaction of 1,3-dihydroxybenzene with a suitable difluoromethylating agent in the presence of a base. This method is favored for its mild reaction conditions and high yields. The difluoromethoxy groups are known to influence the molecule's reactivity and binding affinity in various chemical interactions through mechanisms like hydrogen bonding.

Emerging Research Frontiers for Bis-Difluoromethoxylated Compounds

The difluoromethoxy (OCF₂H) group is a significant structural motif in medicinal chemistry, valued for its ability to modify the properties of parent compounds. nih.govresearchgate.netresearchgate.net A key emerging frontier is the development of novel and more efficient methods for introducing this functional group into aromatic systems. nih.gov

Recent breakthroughs have focused on visible-light photoredox catalysis. nih.govrsc.org This approach enables the generation of the difluoromethoxyl radical (•OCF₂H) under mild, room-temperature conditions. nih.govrsc.org This radical can then be used for the direct C-H difluoromethoxylation of a wide range of arenes and heteroarenes, tolerating various functional groups. nih.gov Such late-stage functionalization is highly desirable in drug discovery as it allows for the rapid synthesis of multiple analogues for structure-activity relationship (SAR) studies without the need for lengthy, multi-step synthetic sequences that require pre-functionalized starting materials. rsc.org This radical-mediated approach simplifies the generation of diverse molecular libraries for biological screening. rsc.org

Translational Research Opportunities

The unique properties conferred by the difluoromethoxy group present significant translational research opportunities, particularly in the pharmaceutical and agrochemical industries. nih.govmdpi.com The OCF₂H moiety can act as a lipophilic hydrogen bond donor and is considered an isostere of hydroxyl (–OH) and thiol (–SH) groups, allowing it to modulate a molecule's solubility, metabolic stability, and lipophilicity. mdpi.com

The ability to perform late-stage difluoromethoxylation provides a powerful tool in drug development. rsc.orgmdpi.com It allows for the modification of biologically active molecules at a late point in their synthesis, potentially improving their efficacy or pharmacokinetic profiles. rsc.org This rapid generation of regioisomers for biological assays can accelerate the discovery of new drug candidates. rsc.org Furthermore, the broader field of fluorine chemistry is integral to the development of tracers for Positron Emission Tomography (PET), an in-vivo imaging technique. pharmtech.com While challenges remain in translating fluorine-19 chemistry to fluorine-18 (B77423) radiolabeling due to the short half-life of ¹⁸F, advancements in late-stage fluorination techniques are crucial for creating novel PET imaging agents. pharmtech.comacs.orgnih.gov

Challenges and Opportunities in Fluorine Chemistry for Complex Aromatics

Despite significant progress, the synthesis and manipulation of complex fluorinated aromatic compounds face several challenges. Many traditional fluorination methods rely on harsh reaction conditions and potentially toxic reagents. numberanalytics.com There is also a need for a deeper understanding of the complex electronic and steric effects that multiple fluorine atoms or fluoroalkyl groups exert on an aromatic ring's reactivity. numberanalytics.com Handling highly fluorinated compounds can also be difficult due to their potential for unexpected degradation reactions. numberanalytics.com

However, these challenges create significant opportunities for innovation. A major goal is the development of milder, more selective, and functional-group-tolerant fluorination reactions. pharmtech.com Transition-metal catalysis, for instance using palladium or silver, is a promising avenue for achieving late-stage carbon-fluorine bond formation. pharmtech.com Another area of opportunity lies in the chemical repurposing of fluorinated gases (F-gases). nih.gov These gases are potent greenhouse agents, and developing chemical pathways to convert them into valuable fluorinated compounds presents both an environmental and economic opportunity. nih.gov Overcoming the hurdles of late-stage fluorination and developing sustainable practices will continue to drive the future of fluorine chemistry. pharmtech.comnih.gov

Q & A

Q. What are the key considerations for synthesizing 1,3-Bis(difluoromethoxy)benzene?

Synthesis typically involves halogenation and nucleophilic substitution. For example, 1-bromo-3-(difluoromethoxy)benzene (CAS: 262587-05-3) can serve as a precursor for introducing difluoromethoxy groups via coupling reactions . Reaction conditions (e.g., temperature, catalysts) must optimize yield while minimizing side reactions like hydrolysis of the difluoromethoxy group. Purity verification via NMR and GC-MS is critical for downstream applications.

Q. How can crystallographic data for this compound be refined?

The SHELX software suite (e.g., SHELXL) is widely used for small-molecule refinement. Challenges include resolving disorder in the difluoromethoxy groups due to their conformational flexibility. High-resolution data and twinning correction (via SHELXPRO) improve accuracy .

Q. What safety protocols are recommended for handling fluorinated aromatic compounds?

General safety measures include PPE (gloves, goggles), ventilation, and waste segregation. While direct safety data for this compound is limited, analogous compounds (e.g., trifluoromethoxy derivatives) highlight risks of eye irritation (H319) and toxicity (H302). Emergency procedures for spills or exposure should follow JIS Z 7253:2019 standards .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cross-coupling reactions?

Computational studies on related 2,4-difluoromethoxy benzene reveal a HOMO-LUMO gap of ~5.2 eV, suggesting moderate electron-withdrawing effects. This impacts oxidative addition in Pd-catalyzed couplings. Experimental validation via cyclic voltammetry can correlate theoretical predictions with observed reactivity .

Q. What methodological challenges arise in analyzing substituent effects on regioselectivity?

Steric and electronic effects of difluoromethoxy groups may compete. For instance, in electrophilic substitution, the meta-directing nature of -OCHF₂ could conflict with steric hindrance at the 1,3-positions. Isotopic labeling (e.g., deuterated analogs) and DFT calculations help disentangle these factors .

Q. How can contradictions in spectroscopic data be resolved for fluorinated aromatics?

Discrepancies in NMR chemical shifts (e.g., ¹⁹F signals) often stem from solvent polarity or concentration effects. Standardized protocols (e.g., CDCl₃ at 298 K) and cross-referencing with X-ray crystallography (via SHELXL) improve reproducibility .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。